4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
CAS No.: 1295502-53-2
Cat. No.: VC0173135
Molecular Formula: C6Br2F2N2S
Molecular Weight: 329.945
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1295502-53-2 |
|---|---|
| Molecular Formula | C6Br2F2N2S |
| Molecular Weight | 329.945 |
| IUPAC Name | 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole |
| Standard InChI | InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 |
| Standard InChI Key | HFUBKQHDPJZQIW-UHFFFAOYSA-N |
| SMILES | C1(=C(C2=NSN=C2C(=C1F)Br)Br)F |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole represents a modified benzothiadiazole structure with specific halogen substitutions. The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its importance across multiple research domains.
The compound's identification systems enable researchers to consistently reference this specific molecular entity across different databases and publications, facilitating collaborative research and development efforts .
Structural Characteristics
The molecular structure of 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole consists of a benzothiadiazole core with strategically positioned halogen substituents. The benzothiadiazole framework provides a rigid, planar structure that contributes to the compound's electronic properties, while the halogen substituents modify its electron distribution and reactivity.
The presence of electronegative fluorine atoms at positions 5 and 6 significantly enhances the electron-withdrawing character of the molecule, while the bromine atoms at positions 4 and 7 provide reactive sites for further functionalization through various coupling reactions .
Physical and Chemical Properties
Physical State and Appearance
4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole exists as a solid at room temperature with distinctive visual characteristics that can help researchers assess its purity and identity before utilization in synthetic procedures.
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | Light brown to off-white solid |
| Storage Conditions | Stable at room temperature |
| Shelf Life | Extended stability when properly stored (recommended retest after 5 years) |
Quality analysis certificates typically confirm the compound's appearance as a light brown to off-white solid, with high-purity samples showing consistent coloration and physical characteristics .
Electronic and Chemical Behavior
The electronic properties of 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole are particularly significant for its applications in materials science and organic electronics.
| Property | Characteristic |
|---|---|
| Electronic Nature | Strong electron-withdrawing character |
| Effect on Polymers | Lowers band gap when incorporated into polymer semiconductors |
| Electron Affinity | Enhanced compared to non-fluorinated analogs |
| Reactivity | Bromine positions serve as reactive sites for cross-coupling chemistry |
The fluorine atoms on the benzothiadiazole ring significantly enhance the electron-withdrawing character of the compound. When incorporated into low-band gap polymer semiconductors, this characteristic introduces better electron affinity and further lowers the band gap of the resulting semiconducting materials .
Applications in Organic Electronics
Role in Semiconductor Development
4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole serves as a critical building block for developing advanced organic semiconductors with tailored electronic properties.
| Application Area | Contribution |
|---|---|
| Organic Semiconductors | Core building block/monomer for synthesis |
| Low-Band Gap Materials | Enhances electron-withdrawing properties |
| Electronic Devices | Improves charge transport characteristics |
| Material Engineering | Enables fine-tuning of HOMO-LUMO energy levels |
The compound's structure allows it to be incorporated into larger molecular systems through various coupling reactions, particularly at the bromine-substituted positions. Researchers utilize this reactivity to create complex polymeric structures with specific electronic characteristics .
Photovoltaic Applications
One of the most promising applications for 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole lies in the development of advanced organic photovoltaic materials.
Fluorinated benzothiadiazole-based conjugated polymers incorporating this compound have demonstrated high open-circuit voltage in organic photovoltaic devices. The electron-withdrawing nature of the fluorine substituents creates favorable electronic properties for charge separation and transport in solar cell applications .
Synthesis and Characterization
| Synthetic Consideration | Approach |
|---|---|
| Starting Materials | Likely from benzothiadiazole or pre-fluorinated precursors |
| Bromination | Selective introduction of bromine atoms at positions 4 and 7 |
| Purification | Recrystallization techniques (e.g., from toluene as suggested by related syntheses) |
| Scale | Laboratory to industrial production depending on application needs |
The synthesis would require careful control of reaction conditions to ensure selective halogenation at the desired positions, followed by appropriate purification steps to achieve the high purity required for electronic applications .
Quality Control and Characterization
Quality control for 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole typically involves multiple analytical techniques to confirm identity, purity, and structural characteristics.
| Analytical Method | Information Provided |
|---|---|
| NMR Spectroscopy | Structural confirmation and purity assessment (≥98.0% for high-grade material) |
| Visual Inspection | Confirmation of expected physical appearance |
| Spectroscopic Analysis | Verification of characteristic absorption patterns |
| Elemental Analysis | Confirmation of elemental composition matching C₆Br₂F₂N₂S |
Commercial suppliers typically provide certificates of analysis that document these quality control parameters, ensuring researchers have access to reliable materials for their investigations .
Research Developments and Future Perspectives
Current Research Applications
Current research utilizing 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole focuses primarily on developing new materials with enhanced electronic properties for specific technological applications.
| Research Direction | Focus |
|---|---|
| Polymer Electronics | Development of new semiconducting polymers |
| Photovoltaics | Enhancing efficiency in organic solar cells |
| Light-Emitting Devices | Creating materials with optimal emission properties |
| Structure-Property Relationships | Understanding how fluorination affects material performance |
The compound's utility extends beyond being merely a synthetic intermediate, as its incorporation into larger molecular systems directly influences the resulting materials' electronic characteristics and performance in devices .
Future Research Opportunities
The unique properties of 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole suggest several promising directions for future research and development.
| Future Direction | Potential Impact |
|---|---|
| New Coupling Chemistry | Expanding the range of accessible materials |
| Computational Modeling | Better predicting properties of derivative materials |
| Device Optimization | Improving performance of electronics containing this building block |
| Scale-up Technology | Making materials more accessible for commercial applications |
As research in organic electronics continues to advance, this compound is likely to remain an important building block for creating next-generation materials with precisely tuned electronic properties .
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